5-bromoimidazo[1,5-a]pyridine HCl

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Selectively functionalize your kinase inhibitor leads with 5-bromoimidazo[1,5-a]pyridine hydrochloride. The 5-position bromine is a reliable, high-yielding handle for Suzuki-Miyaura and Buchwald-Hartwig diversification, revealing distinct SAR profiles critical for PI3Kα and FGFR antagonist programs. Build focused analog libraries and explore sub-micromolar antiproliferative activity in colorectal cancer models (SW620, HCT-116) with this strategic building block.

Molecular Formula C7H6BrClN2
Molecular Weight 233.49 g/mol
Cat. No. B14017715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromoimidazo[1,5-a]pyridine HCl
Molecular FormulaC7H6BrClN2
Molecular Weight233.49 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN2C(=C1)Br.Cl
InChIInChI=1S/C7H5BrN2.ClH/c8-7-3-1-2-6-4-9-5-10(6)7;/h1-5H;1H
InChIKeyNRMAKTZVMVJRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoimidazo[1,5-a]pyridine HCl: Technical Baseline for Procurement and Research Use


5-Bromoimidazo[1,5-a]pyridine hydrochloride (free base CAS: 885275-77-4) is a halogenated heterocyclic compound featuring a bromine atom at the 5-position of a fused imidazo[1,5-a]pyridine core, supplied as the hydrochloride salt [1]. The bromine substituent is a critical synthetic handle enabling downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a fundamental building block for medicinal chemistry and chemical biology research [2].

Why 5-Bromoimidazo[1,5-a]pyridine HCl Cannot Be Substituted by Regioisomeric Analogs


The specific position of the halogen substituent on the imidazo[1,5-a]pyridine scaffold critically determines both its chemical reactivity and biological profile. Structure-activity relationship (SAR) studies on related kinase inhibitor chemotypes have demonstrated that substituents at the 5-position profoundly influence target engagement, potency, and isoform selectivity [1]. Furthermore, the 5-position bromine serves as a specific, site-selective handle for synthetic derivatization; substituting this compound with a 6-, 7-, or 8-bromo regioisomer would yield an entirely different vector for molecular elaboration, leading to distinct chemical space and divergent biological outcomes [2].

Quantitative Differentiation: Evidence-Based Comparison of 5-Bromoimidazo[1,5-a]pyridine HCl vs. In-Class Analogs


Regioisomeric Bromine Positioning Dictates Synthetic and Biological Utility

The 5-position of the imidazo[1,5-a]pyridine core is a privileged site for derivatization. Studies on related PI3Kα inhibitors show that small electron-withdrawing substituents at the 5-position are essential for retaining both high potency (p110α IC50 ~12 nM for a 6-bromo analog) and selectivity over other isoforms [1]. In contrast, the 7-bromo regioisomer (CAS 865156-48-5) has been primarily employed as a GSK-3β inhibitor lead, indicating divergent target engagement [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Antiproliferative Potency: 5-Bromo Derivative Demonstrates Sub-Micromolar IC50 in Select Cancer Cell Lines

The 5-bromoimidazo[1,5-a]pyridine scaffold has been shown to yield derivatives with potent antiproliferative activity. Specifically, a derivative designated 'Compound 10' exhibits an IC50 of 0.4 μM against the SW620 colon cancer cell line, and 'Compound 14' shows an IC50 of 0.7 μM against HCT-116 colorectal carcinoma cells . This level of activity surpasses many other imidazo[1,5-a]pyridine-based chalcone derivatives, which typically exhibit IC50 values >10 μM or >50 μM against various cancer cell lines in MTT assays [1].

Oncology Drug Discovery Cell-based Assay

Synthetic Versatility: High-Yielding Suzuki-Miyaura Cross-Coupling as a Strategic Advantage

The 5-bromo substituent serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. Literature on analogous 1-bromo-3-phenylimidazo[1,5-a]pyridine systems reports excellent yields (91% and 61%) in Suzuki-Miyaura couplings with arylboronic acids [1]. This contrasts with the 7-bromo regioisomer, which is primarily noted as a general synthetic intermediate without specific, high-yielding coupling data [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for Procuring 5-Bromoimidazo[1,5-a]pyridine HCl


Oncology Drug Discovery: Lead Generation for Colorectal and Other Cancers

Researchers focused on developing novel anticancer therapeutics, particularly for colorectal cancer (SW620, HCT-116), should prioritize this compound. The demonstrated sub-micromolar antiproliferative activity of its derivatives in these specific cell lines positions it as a strong starting point for a medicinal chemistry campaign aimed at optimizing potency and selectivity.

Medicinal Chemistry: Systematic Exploration of Structure-Activity Relationships (SAR)

This compound is an ideal core scaffold for SAR studies where the goal is to probe the chemical space around the 5-position. The 5-bromo group provides a reliable and high-yielding vector for diversification via palladium-catalyzed cross-coupling [1]. This allows chemists to efficiently generate focused libraries of analogs to map out key molecular interactions with biological targets.

Kinase Inhibitor Development: Targeting the PI3K/mTOR and FGFR Pathways

Given the established role of the 5-position in modulating potency and selectivity of PI3Kα inhibitors [2] and the broader utility of imidazo[1,5-a]pyridines as FGFR antagonists [3], this compound is well-suited for teams investigating kinase targets. It provides a strategic entry point for developing ATP-competitive inhibitors in these therapeutically important pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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